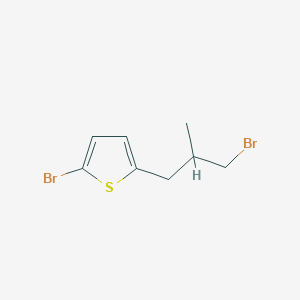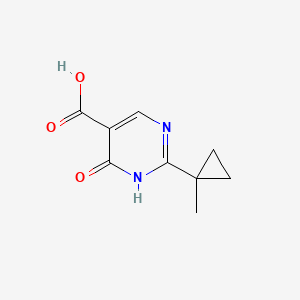
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(1-Methylcyclopropyl)acetic acid
- 1-Methylcyclopropene
- Cyclopropaneacetic acid
Uniqueness
Compared to similar compounds, 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid stands out due to its unique pyrimidine ring structure fused with a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-4-5(7(13)14)6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
InChIキー |
PCQTWGUDTFFECF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=NC=C(C(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


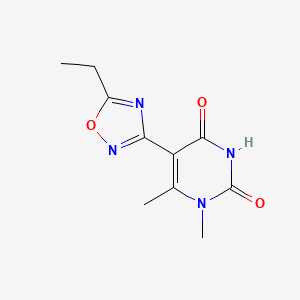
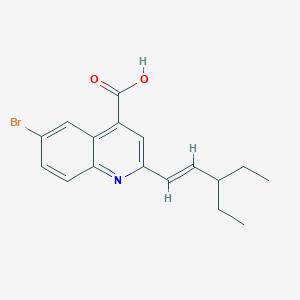
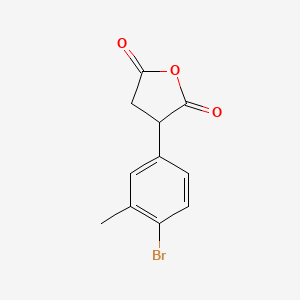
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)


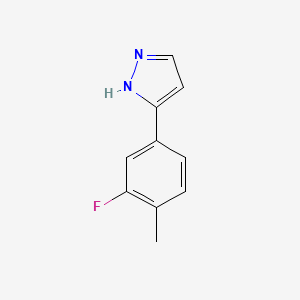
![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)
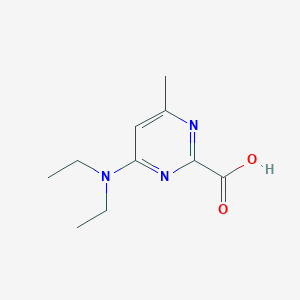
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)

![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)
